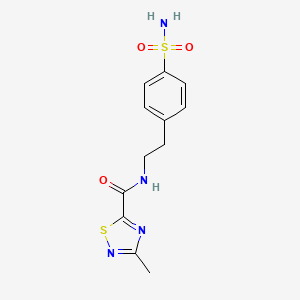

3-甲基-N-(4-磺酰基苯乙基)-1,2,4-噻二唑-5-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

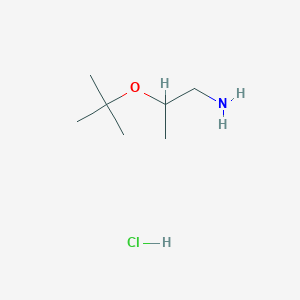

3-methyl-N-(4-sulfamoylphenethyl)-1,2,4-thiadiazole-5-carboxamide is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is also known by its chemical formula, C12H13N3O3S2, and has been found to have a variety of biochemical and physiological effects.

科学研究应用

环境应用

污染和去除技术:磺胺甲恶唑是一种磺胺类药物,其结构特征类似于所查询的化合物,已被确定为各种水生环境中的持久性有机污染物。研究探索了它的发生、归宿和毒性,以及吸附和高级氧化工艺 (AOP) 等去除技术。这些研究强调了开发可持续技术以去除此类污染物,其中去除效率取决于磺胺甲恶唑与所用吸附剂或光催化剂之间的相互作用,强调了化学相互作用在环境修复中的重要性 (Prasannamedha & Kumar, 2020).

药物化学应用

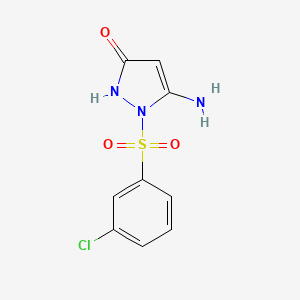

磺胺类药物在药物开发中:磺胺类药物由于其主要的磺胺基部分,已在各种治疗类别(包括利尿剂、碳酸酐酶抑制剂、抗癫痫药和 COX2 抑制剂)的临床药物中得到广泛使用。包含该基团的新型药物,如阿普昔布和帕唑帕尼,强调了磺胺类药物衍生物在设计具有潜在抗肿瘤活性和作为选择性抗青光眼药物中的持续相关性 (Carta, Scozzafava, & Supuran, 2012).

噻二唑衍生物的生物活性:噻二唑环是该化合物共有的一个特征,因其广泛的药理潜力而被认可。基于 1,3,4-噻二唑的杂环系统已被研究其抗菌、抗炎、镇痛、抗肿瘤、抗结核和抗病毒活性。这种多功能性强调了噻二唑衍生物在寻找新的药理活性分子中的重要性,展示了“3-甲基-N-(4-磺酰基苯乙基)-1,2,4-噻二唑-5-甲酰胺”在开发新型治疗剂中的潜在应用 (Lelyukh, 2019).

作用机制

Target of action

The compound belongs to the class of organic compounds known as benzenesulfonamides . These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring . .

Mode of action

Benzenesulfonamides often act as inhibitors of carbonic anhydrase, an enzyme involved in the rapid interconversion of carbon dioxide and water into bicarbonate and protons .

属性

IUPAC Name |

3-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3S2/c1-8-15-12(20-16-8)11(17)14-7-6-9-2-4-10(5-3-9)21(13,18)19/h2-5H,6-7H2,1H3,(H,14,17)(H2,13,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOMSPIMUVPAMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)

![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)

![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)

![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)

![(E)-3-(4-(tert-butyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2943801.png)

![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![N-(3-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2943810.png)